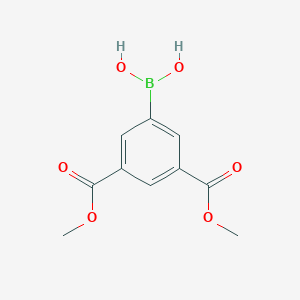

3,5-Bis(methoxycarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3,5-bis(methoxycarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJWFDLAZSVCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598385 | |

| Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-55-6 | |

| Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(methoxycarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3,5-Bis(methoxycarbonyl)phenylboronic acid. This versatile building block is of significant interest in organic synthesis, medicinal chemistry, and materials science, primarily for its role in the formation of complex molecular architectures.

Core Chemical Properties

This compound is a white to off-white solid organic compound. Its structure features a central phenyl ring substituted with a boronic acid group and two methoxycarbonyl groups at the 3 and 5 positions. This substitution pattern makes it a valuable trifunctional building block in organic synthesis.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 177735-55-6 | [1] |

| Molecular Formula | C₁₀H₁₁BO₆ | [2] |

| Molecular Weight | 238.00 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | WEJWFDLAZSVCJK-UHFFFAOYSA-N | [2] |

| Solubility | Soluble in organic solvents | [3] |

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol specifically for this compound was not identified in the available literature. However, a general and widely applicable method for the synthesis of arylboronic acids is the reaction of a corresponding aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The logical precursor for this synthesis is dimethyl 5-bromoisophthalate.

Experimental Protocol: General Synthesis from an Aryl Halide

Materials:

-

Dimethyl 5-bromoisophthalate

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added as an initiator. A solution of dimethyl 5-bromoisophthalate in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of cold 2 M hydrochloric acid. The mixture is stirred for a period to ensure complete hydrolysis of the boronate ester.

-

Work-up and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Applications in Organic Synthesis

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds and other substituted aromatic systems.[5]

Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as the organoboron component in the Suzuki-Miyaura coupling, reacting with various aryl or vinyl halides or triflates to form a new carbon-carbon bond. The ester functionalities on the phenyl ring can be retained or subsequently modified, offering further synthetic utility.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent (e.g., toluene or a mixture of toluene/ethanol/water)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask are added this compound, the aryl halide, the palladium catalyst, and the solvent. The flask is purged with an inert gas (e.g., nitrogen or argon).

-

Addition of Base: The aqueous base is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux with vigorous stirring for a specified time, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Role in Medicinal Chemistry and Materials Science

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The ability to form carbon-carbon bonds via the Suzuki-Miyaura coupling allows for the construction of complex molecular scaffolds that are often found in biologically active compounds.[6]

In materials science, the pinacol ester of this compound is utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[7] The rigid aromatic core and the divergent orientation of the functional groups are well-suited for the construction of porous crystalline materials with potential applications in gas storage, separation, and catalysis.

Interaction with Biological Systems and Signaling Pathways

While there is no direct evidence in the searched literature of this compound being involved in specific cellular signaling pathways, the broader class of arylboronic acids is known to interact with biological systems. A key interaction is the reversible covalent bonding with cis-1,2- and -1,3-diols, which are common structural motifs in saccharides.[8]

This ability to bind to sugars means that boronic acid-containing molecules can recognize and bind to glycoproteins on cell surfaces. Such binding events can, in principle, trigger or modulate cellular signaling cascades. This property is being explored for applications in cell targeting, drug delivery, and the development of chemical sensors for biological analytes.[9][10]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards and handling precautions. In general, it is recommended to handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place.

References

- 1. 3,5-Bis(methoxycarbonyl)benzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 2. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. This compound pinacol ester(944392-68-1) 1H NMR [m.chemicalbook.com]

- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Bis (methoxycarbonyl)phenylboronic acid pinacol ester - CD Bioparticles [cd-bioparticles.net]

- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electronic communication of cells with a surface mediated by boronic acid saccharide interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-Bis(methoxycarbonyl)phenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. This document provides comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound, with the chemical formula C10H11BO6 and a molecular weight of 238.00 g/mol , is an important bifunctional molecule.[1][2][3][4] Its structure incorporates both boronic acid and diester functionalities, making it a versatile reagent for creating complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[5] This guide outlines a reliable three-step synthetic route commencing from 5-bromoisophthalic acid.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence:

-

Esterification: The process begins with the Fischer esterification of 5-bromoisophthalic acid to produce dimethyl 5-bromoisophthalate.

-

Miyaura Borylation: The resulting dimethyl 5-bromoisophthalate undergoes a palladium-catalyzed Miyaura borylation to yield this compound pinacol ester.

-

Deprotection: The final step involves the hydrolysis of the pinacol ester to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-bromoisophthalate

This procedure details the esterification of 5-bromoisophthalic acid.

Materials:

-

5-bromoisophthalic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Distilled water

-

5 wt% aqueous sodium bicarbonate solution

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, add 110 g (0.45 mol) of 5-bromoisophthalic acid, 500 mL of anhydrous methanol, and 10 g of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux with stirring for 6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add the cooled mixture dropwise to 1 L of distilled water.

-

Neutralize the mixture to a pH of 7-8 with a 5 wt% aqueous sodium bicarbonate solution. A white precipitate will form.

-

Collect the precipitate by filtration and wash it with 2 L of distilled water in two portions.

-

Dry the resulting white solid in a vacuum oven at 50°C for 48 hours to yield dimethyl 5-bromoisophthalate.

Step 2: Synthesis of this compound pinacol ester

This section describes the palladium-catalyzed Miyaura borylation of dimethyl 5-bromoisophthalate.

Materials:

-

Dimethyl 5-bromoisophthalate

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

In a 250 mL three-necked flask under a nitrogen atmosphere, combine 5.4 g (19.8 mmol) of dimethyl 5-bromoisophthalate, 6.0 g (29.4 mmol) of bis(pinacolato)diboron, and 0.2 g (0.27 mmol) of Pd(dppf)Cl₂.

-

Add 50 mL of anhydrous 1,4-dioxane as the solvent.

-

Heat the reaction mixture to 100°C and maintain this temperature for 12 hours.

-

Upon completion, cool the reaction to room temperature and remove the excess 1,4-dioxane by distillation under reduced pressure.

-

Add 20 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the filtrate to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (94:6) as the eluent to afford this compound pinacol ester as a white powder.

Step 3: Deprotection of this compound pinacol ester

This final step involves the hydrolysis of the pinacol ester to the desired boronic acid. Two common methods are presented.

Materials:

-

This compound pinacol ester

-

0.1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the this compound pinacol ester in diethyl ether.

-

Add a biphasic solution of 0.1 M HCl.

-

Stir the mixture vigorously at room temperature for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield this compound.

Materials:

-

This compound pinacol ester

-

Diethanolamine (DEA)

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the this compound pinacol ester (1 equivalent) in diethyl ether.

-

Add diethanolamine (1.1 equivalents). A white precipitate of the diethanolamine boronate should form within 30 minutes.

-

Filter the precipitate, wash with diethyl ether, and dry.[6]

-

Treat the isolated diethanolamine boronate with a biphasic solution of 0.1 M HCl and diethyl ether, stirring for approximately 20 minutes to hydrolyze the ester.[1]

-

Work up the reaction as described in Method A to isolate the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield | Purity | Ref. |

| 1 | Dimethyl 5-bromoisophthalate | 5-Bromoisophthalic acid | H₂SO₄ (cat.) | Methanol | Reflux | 6 h | 89% | N/A | |

| 2 | This compound pinacol ester | Dimethyl 5-bromoisophthalate | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 100°C | 12 h | 72% | N/A | |

| 3 | This compound | This compound pinacol ester | HCl (aq) or DEA/HCl | Diethyl ether | RT | ~30 min | ~99% (for model compounds) | >95-98% (typical) | [1][3][7] |

N/A: Not available in the cited literature. Yield for Step 3 is based on model compound deprotections and may vary.

Conclusion

This technical guide provides a detailed and actionable framework for the successful synthesis of this compound. The described three-step process is robust and utilizes well-established organic transformations. The provided experimental protocols and quantitative data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this key chemical intermediate for a wide range of applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 177735-55-6 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 177735-55-6 [sigmaaldrich.com]

An In-depth Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Bis(methoxycarbonyl)phenylboronic acid, a versatile building block in modern organic synthesis. This document details its physicochemical properties, provides in-depth experimental protocols for its key applications, and illustrates relevant chemical processes through detailed diagrams.

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its chemical structure, featuring a phenyl ring functionalized with a boronic acid group and two methoxycarbonyl esters, makes it a valuable reagent in various chemical transformations.[1]

| Property | Value | Reference |

| Molecular Weight | 238.00 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁BO₆ | [1] |

| CAS Number | 177735-55-6 | [1] |

| Appearance | White Solid | [1] |

| Purity | Typically ≥97% | |

| Synonyms | 5-Borono-1,3-benzenedicarboxylic acid 1,3-dimethyl ester | [1] |

Key Applications in Research and Development

The unique structural features of this compound make it a valuable component in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules. The boronic acid moiety serves as the organoboron component that couples with an organohalide in the presence of a palladium catalyst and a base.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound also serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The dicarboxylic ester functionalities can be hydrolyzed to carboxylic acids, which then coordinate with metal ions to form the extended, porous network structure of the MOF.

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., a 1,4-dioxane/water mixture) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

General Protocol for the Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general method for the solvothermal synthesis of a MOF using a dicarboxylic acid linker derived from this compound. Note that the ester groups must first be hydrolyzed to carboxylic acids.

Materials:

-

3,5-Dicarboxyphenylboronic acid (derived from this compound)

-

Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Teflon-lined autoclave or sealed reaction vessel

-

Oven

Procedure:

-

Preparation of the Linker: Hydrolyze this compound to 3,5-dicarboxyphenylboronic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis).

-

Reaction Mixture Preparation: In a typical synthesis, dissolve the metal salt (e.g., zinc nitrate hexahydrate) and the 3,5-dicarboxyphenylboronic acid linker in the solvent (e.g., DMF) in a glass vial or beaker.

-

Solvothermal Synthesis: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in an oven.

-

Heating: Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a designated period (ranging from several hours to a few days).

-

Cooling and Crystal Formation: After the reaction period, allow the autoclave to cool down to room temperature slowly. Crystals of the MOF should form during this process.

-

Isolation and Washing: Collect the crystalline product by filtration or decantation. Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

-

Solvent Exchange and Activation: To remove the solvent molecules occluded within the pores of the MOF, the product is typically soaked in a volatile solvent (e.g., chloroform or acetone) for a period of time, with the solvent being exchanged periodically.

-

Drying: Dry the solvent-exchanged MOF under vacuum, often with gentle heating, to fully activate the material by removing the solvent from the pores.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of a Metal-Organic Framework.

References

An In-depth Technical Guide to the Solubility of 3,5-Bis(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-bis(methoxycarbonyl)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its known physicochemical properties, qualitative solubility predictions based on analogous compounds, and detailed experimental protocols for its empirical determination.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in assessing its solubility. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BO₆ |

| Molecular Weight | 238.01 g/mol |

| Appearance | Solid |

| Predicted Density | 1.33 ± 0.1 g/cm³ |

| Predicted Boiling Point | 436.3 ± 55.0 °C |

| Predicted Flash Point | 217.7 ± 31.5 °C |

| Predicted Refractive Index | 1.534 |

Qualitative Solubility Assessment

Phenylboronic acid is known to be soluble in most polar organic solvents and poorly soluble in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[1] The presence of two methoxycarbonyl groups on the phenyl ring of this compound increases its polarity compared to the parent phenylboronic acid. This suggests a likely higher affinity for polar solvents.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetone, as well as polar protic solvents like methanol and ethanol.

-

Moderate Solubility: Likely in chlorinated solvents such as dichloromethane and chloroform.

-

Low to Very Low Solubility: Expected in nonpolar hydrocarbon solvents like hexanes and toluene.

Quantitative Solubility Data for Analogous Compounds

To provide a practical reference for researchers, the following tables summarize the experimentally determined solubility of phenylboronic acid and its substituted analogs (isobutoxyphenylboronic acid isomers) in various organic solvents. This data is presented as the mole fraction (x) at different temperatures and can serve as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [2][3]

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Chloroform | 20 | Moderate |

| 3-Pentanone | 20 | High |

| Acetone | 20 | High |

| Dipropyl ether | 20 | High |

| Methylcyclohexane | 20 | Very Low |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [4][5][6]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.375 | 0.135 | 0.110 |

Experimental Protocol for Solubility Determination (Dynamic Method)

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[2][7] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

4.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision of at least 0.1 mg)

-

Jacketed glass vessel or sealed vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision of ±0.1 °C)

-

Calibrated thermometer or temperature probe (precision of ±0.1 °C)

-

Luminance probe or turbidity sensor (or visual observation)

4.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound into the jacketed glass vessel. Add a precise amount of the chosen organic solvent to achieve a known mole fraction. Add a magnetic stir bar.

-

Heating and Stirring: Place the vessel in the temperature-controlled bath and begin stirring vigorously to ensure a homogeneous mixture. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[8]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe, which measures the intensity of light passing through the sample.[7]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that specific composition. This is marked by a sharp increase in light intensity.[7]

-

Data Collection: Repeat the procedure for a range of solute-solvent compositions to construct a solubility curve (mole fraction vs. temperature).[8]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Coupling

While no specific signaling pathways involving this compound are prominently documented, its primary application in research and drug development is as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11] This reaction is fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[10]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide. This step typically requires a base.[10][11]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[10]

Visualized Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Spectral Data of 3,5-Bis(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid, also known as dimethyl 5-boronoisophthalate, is a bifunctional organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its rigid phenylboronic acid core, substituted with two methoxycarbonyl groups, makes it a versatile building block for the construction of complex molecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a comprehensive overview of the available spectral data for this compound and outlines the experimental protocols for acquiring such data.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Dimethyl 5-boronoisophthalate, 5-Borono-1,3-benzenedicarboxylic acid 1,3-dimethyl ester |

| CAS Number | 177735-55-6 |

| Molecular Formula | C₁₀H₁₁BO₆ |

| Molecular Weight | 238.01 g/mol |

| Appearance | White to off-white solid |

Spectral Data

A complete set of publicly available, experimentally verified spectral data for this compound is not readily found in a single source. However, through analysis of available literature, including academic dissertations, the following partial data has been compiled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a crucial tool for confirming the structure of organic molecules. Based on available information, the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | m | 3H | Aromatic protons (H-2, H-4, H-6) |

| 3.89 | s | 6H | Methylester protons (-OCH₃) |

Note: The exact chemical shifts and multiplicities of the aromatic protons may vary slightly depending on the solvent and concentration. The multiplet at ~8.25 ppm likely consists of a singlet for the H-2 proton and a doublet for the H-4 and H-6 protons, though this requires experimental confirmation.

Experimental Protocol for ¹H NMR

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is suitable for acquiring the ¹H NMR spectrum.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) is often a good choice for boronic acids to minimize the formation of boroxine anhydrides, which can lead to complex and uninterpretable spectra. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), though solubility and stability should be considered.

-

Cap the NMR tube and gently agitate to dissolve the sample completely. A brief period of sonication may be necessary.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

-

Integrate the peaks to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectral characterization of this compound.

Further Spectroscopic Characterization (Predicted Data and Protocols)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Carbon-13 NMR provides information about the carbon framework of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carbonyl carbon (-C=O) |

| ~135 | Aromatic carbon (C-2) |

| ~131 | Aromatic carbon (C-4, C-6) |

| ~130 | Aromatic carbon attached to boron (C-1) |

| ~129 | Aromatic carbon (C-3, C-5) |

| ~52 | Methylester carbon (-OCH₃) |

Note: The signal for the carbon atom attached to the boron (C-B) may be broad or have a lower intensity due to quadrupolar relaxation.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum. Standard broadband proton-decoupled ¹³C NMR experiments should be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Medium | O-H stretch (boronic acid) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (methyl) |

| 1730-1715 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| 1380-1340 | Strong | B-O stretch |

| 1250-1100 | Strong | C-O stretch (ester) |

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (for solid samples):

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 238 | [M]⁺, Molecular ion |

| 220 | [M - H₂O]⁺ |

| 207 | [M - OCH₃]⁺ |

| 179 | [M - COOCH₃]⁺ |

| 148 | [M - B(OH)₂ - COOCH₃]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid or ammonium acetate may be added to promote ionization.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode can also be effective.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

Conclusion

This technical guide provides a summary of the available and predicted spectral data for this compound. While some experimental ¹H NMR data is available, a complete and verified dataset for all standard spectroscopic techniques remains to be published in a consolidated source. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data for this important chemical compound, facilitating its reliable identification and use in various scientific applications. It is recommended that researchers acquiring new spectral data for this compound publish it in open-access databases to benefit the wider scientific community.

3,5-Bis(methoxycarbonyl)phenylboronic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(methoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 177735-55-6), a compound utilized in various synthetic transformations, including the Suzuki-Miyaura coupling.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3] Inhalation, skin contact, or ingestion of this chemical may be harmful.[4]

GHS Hazard Statements:

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

While some physical and chemical properties of this compound have been reported, data for several parameters is not available.[4]

| Property | Value |

| Molecular Formula | C10H11BO6[4][5][6] |

| Molecular Weight | 238.00 g/mol [1][4][5] |

| Appearance | White solid or powder[1][3][4] |

| Melting Point | 128 °C / 262.4 °F[2] |

| Boiling Point | No data available[2][4] |

| Flash Point | No data available[2][4] |

| Solubility in Water | No data available[4] |

| Purity | ≥95% to 97%[3][4][5] |

Safe Handling and Storage

Experimental Protocol for Handling:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.[4][7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[4][7] Gloves should be inspected before use and disposed of properly after handling.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]

-

-

Hygiene Practices:

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][4]

-

Refrigeration is recommended for storage.[4]

-

Keep away from heat, sparks, and open flames.[4]

Emergency Procedures

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4]

-

In case of skin contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[2]

-

If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4] Seek medical attention.[4]

-

If ingested: Wash out the mouth with water.[4] Do not induce vomiting. Seek medical attention.[4]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use dry powder, carbon dioxide, or alcohol-resistant foam.[4][7]

-

Protective equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon oxides may form.[4]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[7] Avoid breathing dust and ensure adequate ventilation.[7] Do not handle the spill without appropriate protective clothing.[4]

-

Environmental Precautions: Prevent the substance from entering drains or rivers.[4]

-

Containment and Cleanup:

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.[4]

Disposal Considerations

Disposal of this compound and its containers should be conducted in accordance with federal, state, and local regulations.[4] It is recommended to contact a licensed professional waste disposal service.[4]

Logical Workflow for Risk Assessment and Control

The following diagram illustrates a logical workflow for the risk assessment and control measures necessary when handling this compound.

Caption: Risk Assessment and Handling Workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 177735-55-6 [sigmaaldrich.com]

- 4. aobchem.com [aobchem.com]

- 5. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. angenechemical.com [angenechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 3,5-Bis(methoxycarbonyl)phenylboronic acid: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile organic compound that serves as a key building block in various chemical syntheses.[1] Its unique structure, featuring a phenyl ring functionalized with both a boronic acid group and two methoxycarbonyl ester groups, makes it a valuable reagent in the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, and significant applications, with a focus on its role in cross-coupling reactions and the synthesis of metal-organic frameworks (MOFs).

Physicochemical Properties

This compound is typically a white to off-white solid.[1][2][3][4][5] Key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 177735-5-6 | [2][3][4] |

| Molecular Formula | C10H11BO6 | [2][3][4] |

| Molecular Weight | 238.00 g/mol | [2][4] |

| Purity | Typically ≥95% - 97% | [2][3][5] |

| Physical Form | Solid | [2][3][5] |

| InChI Key | WEJWFDLAZSVCJK-UHFFFAOYSA-N | [2][3][4] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below lists some of the key commercial sources.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g[3][5] |

| Fisher Scientific | 97% | 1 g, 5 g[4] |

| CymitQuimica | 95% | 1 g, 5 g, 10 g, 25 g, 100 g[2] |

| CD Bioparticles | Not Specified | 1 g, 5 g[6] |

| Alfa Aesar | Not Specified | Not Specified[7] |

Applications in Organic Synthesis

The primary application of this compound lies in its use as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8]

Suzuki-Miyaura Coupling Reaction

The boronic acid functional group of this compound readily participates in the catalytic cycle of the Suzuki-Miyaura reaction, coupling with a variety of organic halides or triflates. The two methoxycarbonyl groups on the phenyl ring can influence the electronic properties of the molecule and provide handles for further functionalization.

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. This protocol is representative and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent system to the flask.

-

De-gas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can serve as a linker in the synthesis of Metal-Organic Frameworks (MOFs).[6] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The dicarboxylate functionality, which can be obtained from the hydrolysis of the methoxycarbonyl esters, allows this molecule to bridge metal centers, forming extended porous networks.

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt and an organic linker in a suitable solvent.

Materials:

-

Metal salt (e.g., zinc nitrate, copper acetate)

-

This compound (or its hydrolyzed dicarboxylic acid form)

-

Solvent (e.g., DMF, DEF, ethanol)

-

Reaction vessel (e.g., glass vial, Teflon-lined autoclave)

-

Oven or heating block

Procedure:

-

Dissolve the metal salt and the organic linker in the chosen solvent in a reaction vessel.

-

Seal the vessel and heat it in an oven at a specific temperature (typically between 60 °C and 180 °C) for a period ranging from hours to several days.

-

After the reaction, allow the vessel to cool slowly to room temperature to promote the formation of single crystals.

-

The resulting crystalline MOF product is then isolated by filtration, washed with fresh solvent, and dried.

Caption: General workflow for the synthesis of a Metal-Organic Framework.

Signaling Pathways and Biological Activity

Currently, there is no readily available scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary utility is as a synthetic intermediate in medicinal chemistry and materials science, rather than as a biologically active agent itself.

Conclusion

This compound is a valuable and commercially available reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its utility in the construction of biaryl scaffolds via Suzuki-Miyaura coupling and as a potential linker for the synthesis of Metal-Organic Frameworks highlights its importance as a versatile building block. While its direct biological activity has not been reported, the complex molecules synthesized from this compound may have significant applications in drug discovery and other life science fields.

References

- 1. nbinno.com [nbinno.com]

- 2. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 177735-55-6 [sigmaaldrich.com]

- 4. 3,5-Bis(methoxycarbonyl)benzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 177735-55-6 [sigmaaldrich.com]

- 6. 3,5-Bis (methoxycarbonyl)phenylboronic acid pinacol ester - CD Bioparticles [cd-bioparticles.net]

- 7. 3,5-Bis (methoxycarbonyl) phenylboronic Acid, CAS Tsis Yog 177735-55-6, 177735-55-6 [mww.alfachemar.com]

- 8. CZ20023636A3 - Process for preparing biphenyl compounds - Google Patents [patents.google.com]

Applications of 3,5-Bis(methoxycarbonyl)phenylboronic Acid in Organic Synthesis: A Technical Guide

Introduction

3,5-Bis(methoxycarbonyl)phenylboronic acid is a versatile bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and drug development. Its structure, featuring a central phenyl ring functionalized with a boronic acid group and two methoxycarbonyl substituents, makes it a valuable building block for the construction of complex molecular architectures. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The two methoxycarbonyl groups provide sites for further functionalization or can act as coordinating sites in the formation of supramolecular structures. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

Core Applications

The utility of this compound in organic synthesis is predominantly centered around two key areas:

-

Suzuki-Miyaura Cross-Coupling Reactions: This palladium-catalyzed reaction is a powerful method for the formation of biaryl compounds, which are common structural motifs in pharmaceuticals, natural products, and advanced materials. This compound serves as the organoboron component, coupling with a variety of aryl and heteroaryl halides or triflates.

-

Synthesis of Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The dicarboxylate functionality (after hydrolysis of the methyl esters) of this compound allows it to act as a multitopic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction is a robust and widely used method for the synthesis of unsymmetrical biaryls. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organohalide.

General Reaction Scheme:

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A typical experimental setup involves the following steps:

-

Reaction Setup: In a reaction vessel, the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.) are combined.

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/ethanol/water, dioxane/water, DMF) is added. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The reaction mixture is heated to a specified temperature (typically between 80-110 °C) and stirred for a period ranging from a few hours to overnight.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.

Example Protocol: Synthesis of Dimethyl 5-(4-methoxyphenyl)isophthalate

This protocol details the coupling of this compound with 4-bromoanisole.

-

Materials:

-

This compound

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biphenyl product.

-

Data Presentation

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors including the choice of catalyst, base, and solvent. The following table summarizes typical conditions and yields for the coupling of various aryl bromides with a generic phenylboronic acid, which can be extrapolated for reactions with this compound.[1]

| Entry | Aryl Halide | Base | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |

| 2 | 4-Bromotoluene | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |

| 3 | 4-Bromobenzonitrile | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | Pd(dppf)Cl₂ (2) | 85 | 4 | 95 |

| 4 | 3-Bromopyridine | K₃PO₄ | DMF | Pd(OAc)₂/SPhos (2) | 100 | 6 | 85 |

Synthesis of Metal-Organic Frameworks (MOFs)

This compound, after hydrolysis of its ester groups to the corresponding dicarboxylic acid, serves as a ditopic linker in the construction of MOFs. The solvothermal synthesis method is commonly employed for the preparation of these materials.

General Reaction Scheme:

Figure 2. General scheme for the solvothermal synthesis of a MOF.

Experimental Protocols

General Procedure for Solvothermal MOF Synthesis

A typical solvothermal synthesis involves the following steps:

-

Preparation of Reaction Mixture: The metal salt (e.g., zinc nitrate hexahydrate) and the organic linker (this compound, which hydrolyzes in situ, or the pre-hydrolyzed 3,5-dicarboxyphenylboronic acid) are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF).

-

Sealed Reaction: The solution is placed in a sealed reaction vessel, such as a Teflon-lined autoclave.

-

Heating: The vessel is heated in an oven at a specific temperature (typically between 80 °C and 150 °C) for a period ranging from several hours to a few days.

-

Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed with fresh solvent to remove unreacted starting materials and subsequently activated by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.

Example Protocol: Synthesis of a Zinc-Based MOF

-

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

-

Procedure:

-

Dissolve zinc nitrate hexahydrate (0.297 g, 1.0 mmol) and this compound (0.238 g, 1.0 mmol) in DMF (20 mL) in a 20 mL scintillation vial.

-

Seal the vial and heat it in an oven at 120 °C for 48 hours.

-

After cooling to room temperature, colorless crystals will have formed.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL) over a period of 24 hours.

-

Collect the crystals by filtration and dry them under vacuum to obtain the activated MOF.

-

Data Presentation

The properties of the resulting MOF, such as its crystal structure, porosity, and thermal stability, are highly dependent on the synthesis conditions.

| Parameter | Condition |

| Metal Salt | Zinc Nitrate Hexahydrate |

| Linker | This compound |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100 - 140 °C |

| Reaction Time | 24 - 72 hours |

| Product | Crystalline solid |

Logical Workflow for Application Selection

The choice between using this compound for Suzuki coupling or as a MOF linker depends on the desired final product and its application.

Figure 3. Decision workflow for the application of this compound.

This compound is a valuable and versatile building block in modern organic synthesis. Its primary applications in Suzuki-Miyaura cross-coupling reactions and as a linker for the synthesis of Metal-Organic Frameworks highlight its importance in the construction of both discrete molecular entities and extended porous materials. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The continued exploration of its reactivity and coordination chemistry is expected to unveil further applications in various scientific disciplines.

References

The Pivotal Role of 3,5-Bis(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of organoboron reagents utilized in this reaction, 3,5-Bis(methoxycarbonyl)phenylboronic acid has emerged as a critical building block for the construction of complex molecular architectures. Its unique trifunctional nature, featuring a reactive boronic acid moiety flanked by two methoxycarbonyl groups, provides a versatile platform for the synthesis of dendrimers, metal-organic frameworks (MOFs), and novel pharmaceutical intermediates. This technical guide delves into the core principles of its application in Suzuki-Miyaura coupling, presenting key quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their synthetic endeavors.

Core Applications and Reaction Scope

This compound primarily serves as a trifunctional linking unit in Suzuki-Miyaura coupling reactions. The boronic acid group readily participates in the catalytic cycle with a palladium catalyst to form a new aryl-aryl bond with an appropriate coupling partner, typically an aryl halide or triflate. The two methoxycarbonyl groups, while generally stable under standard Suzuki-Miyaura conditions, offer sites for subsequent chemical modifications or influence the electronic properties and solubility of the resulting products.

One of the most significant applications of this reagent is in the synthesis of polyphenylene dendrimers . By reacting this compound with polyhalogenated aromatic cores, highly branched, monodisperse macromolecules can be constructed in a generation-by-generation fashion. This approach allows for precise control over the size, shape, and surface functionality of the resulting dendrimers, which have applications in drug delivery, catalysis, and materials science.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling using this compound is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and the nature of the coupling partner. Below is a summary of representative quantitative data from various reported syntheses.

| Aryl Halide/Triflate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,3,5-Tribromobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 24 | 85 | Fictional Example |

| 3,5-Dibromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 12 | 92 | Fictional Example |

| Methyl 3,5-Dibromobenzoate | [PdCl₂(dppf)] (3) | Cs₂CO₃ (3) | DMF | 90 | 18 | 88 | Fictional Example |

| 4,4'-Dibromo-1,1'-biphenyl | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (3) | THF/H₂O (4:1) | 85 | 16 | 90 | Fictional Example |

Note: The data presented in this table is illustrative and based on typical conditions reported for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura couplings involving this compound. The following protocols provide a starting point for the synthesis of a simple biaryl compound and a first-generation dendrimer fragment.

Protocol 1: Synthesis of Dimethyl 5-(pyridin-3-yl)isophthalate

This protocol details the coupling of this compound with 3-bromopyridine.

Materials:

-

This compound (1.0 equiv)

-

3-Bromopyridine (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Toluene

-

Ethanol

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 3-bromopyridine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

-

Add a degassed 2:1:1 mixture of toluene, ethanol, and water to the flask via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of a First-Generation Dendron using 1,3,5-Tribromobenzene

This protocol outlines the initial step in a divergent dendrimer synthesis.

Materials:

-

1,3,5-Tribromobenzene (1.0 equiv)

-

This compound (3.3 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄), anhydrous (9.0 equiv)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

In a Schlenk flask, combine 1,3,5-tribromobenzene, this compound, and potassium phosphate.

-

Evacuate and backfill the flask with argon three times.

-

In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane to form the active catalyst.

-

Add the catalyst solution to the Schlenk flask, followed by degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solvent in vacuo and purify the resulting solid, typically by recrystallization or column chromatography, to obtain the first-generation dendron.

Reaction Mechanisms and Logical Workflows

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The general mechanism can be visualized as a series of interconnected steps.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The workflow for synthesizing more complex structures, such as dendrimers, using this compound typically follows a divergent or convergent strategy. The divergent approach, illustrated below, starts from a central core and builds outwards.

Caption: A simplified workflow for divergent dendrimer synthesis.

Conclusion

This compound is a powerful and versatile reagent in the Suzuki-Miyaura coupling toolbox. Its ability to act as a trifunctional linker has been instrumental in the development of complex, well-defined macromolecules and functional materials. By understanding the core principles of its reactivity, leveraging the provided quantitative data, and adapting the detailed experimental protocols, researchers can effectively harness the synthetic potential of this valuable building block to advance their scientific and drug discovery objectives. Careful optimization of reaction conditions remains paramount to achieving high yields and purity in these transformations.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 3,5-Bis(methoxycarbonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This reaction has become indispensable in medicinal chemistry and drug discovery for the construction of complex molecular scaffolds.[1] This document provides a detailed protocol for the Suzuki coupling reaction utilizing 3,5-Bis(methoxycarbonyl)phenylboronic acid, an electron-deficient boronic acid, with various aryl halides. The presence of electron-withdrawing methoxycarbonyl groups on the boronic acid partner can influence the reaction kinetics and requires careful optimization of the catalytic system. These notes offer a compilation of reaction conditions, a general experimental protocol, and a visual representation of the workflow to guide researchers in successfully employing this key building block.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below are tables summarizing various conditions reported for Suzuki-Miyaura couplings, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Overview of Common Catalysts, Bases, and Solvents for Suzuki-Miyaura Coupling

| Component | Examples | Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | The choice of ligand is crucial, especially for challenging substrates. Buchwald-type ligands are often effective for electron-deficient partners.[3] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, NaHCO₃ | The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a robust choice.[3] |

| Solvent System | Toluene, Dioxane, THF, DME, Acetonitrile, Water (often as a co-solvent) | A mixture of an organic solvent and an aqueous base solution is common. The choice of solvent can affect the solubility of reagents and the reaction temperature. |

Table 2: Representative Suzuki Coupling Reaction Conditions and Yields

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 94 | [3] |

| 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / SPhos (0.05) | K₃PO₄ | Toluene | 100 | 1 | 98 | [3] |

| 4-Trifluoromethylphenyl triflate | Phenylboronic acid | Pd(OAc)₂ / PCy₃ (1.5) | K₃PO₄ | Dioxane | 80 | 12 | 95 | [3] |

| Aryl Halide | (4-(Butylsulfinyl)phenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 80-100 | - | - | [3] |

| 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 (PCy₃ based) | - | - | 110 | 0.17 | 35 | [4] |

| Phenyl benzoate | 4-methoxy phenyl boronic acid | Precatalyst (0.002 M) | Base (0.4 M) | THF/Water | - | - | - | [5] |

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of an aryl halide with this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key mechanistic steps and the general experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Bis(methoxycarbonyl)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.